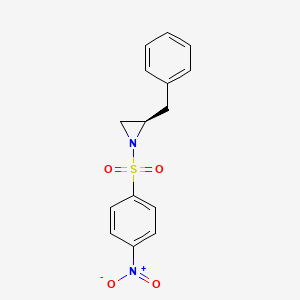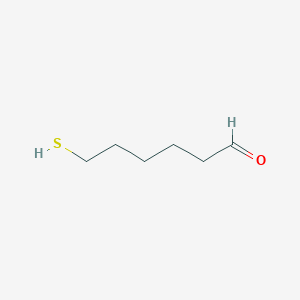
4-(Bromomethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide is a complex organic compound with a unique structure that includes a bromomethyl group, a methoxypropan-2-yl group, and a nitrobenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The bromomethyl group is introduced through a bromination reaction, while the methoxypropan-2-yl group is added via an alkylation reaction. The nitro group is usually introduced through a nitration reaction using concentrated nitric acid and sulfuric acid as reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(carboxymethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide.
Reduction: Formation of 4-(bromomethyl)-N-(1-methoxypropan-2-yl)-3-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Bromomethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-bromophenyl)methylamine
- 1-(4-bromophenyl)ethylamine
- 2-(4-Bromophenyl)ethylamine
Uniqueness
4-(Bromomethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide is unique due to the presence of both a bromomethyl group and a nitro group on the benzamide structure
Propriétés
Numéro CAS |
651026-67-4 |
|---|---|
Formule moléculaire |
C12H15BrN2O4 |
Poids moléculaire |
331.16 g/mol |
Nom IUPAC |
4-(bromomethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C12H15BrN2O4/c1-8(7-19-2)14-12(16)9-3-4-10(6-13)11(5-9)15(17)18/h3-5,8H,6-7H2,1-2H3,(H,14,16) |
Clé InChI |
LFTNXWSEQWHXAI-UHFFFAOYSA-N |
SMILES canonique |
CC(COC)NC(=O)C1=CC(=C(C=C1)CBr)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride](/img/structure/B12604298.png)
![4-{[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}benzonitrile](/img/structure/B12604303.png)
![3,5-Dichloro-n-[(4-fluoro-1-hexylpiperidin-4-yl)methyl]benzamide](/img/structure/B12604309.png)
![2-[1-Hexyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B12604313.png)





